

# Early Clinical Development of ABBV-712: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early development of **ABBV-712**, a selective Tyrosine Kinase 2 (TYK2) inhibitor. The information presented is collated from publicly available preclinical data. While **ABBV-712** entered early clinical development, detailed clinical trial data is not publicly available at this time.

## **Core Compound Profile**

ABBV-712 is an orally active, selective inhibitor of TYK2, a member of the Janus kinase (JAK) family.[1][2] It targets the pseudokinase domain of TYK2, a strategy to achieve greater selectivity over other JAK family members.[1] TYK2 is a key mediator in the signaling pathways of several cytokines implicated in autoimmune and inflammatory diseases, including IL-12, IL-23, and Type I interferons.[3][4] By inhibiting TYK2, ABBV-712 aims to modulate the downstream inflammatory cascades driven by these cytokines.

## **Mechanism of Action: TYK2 Signaling Pathway**

TYK2 is an intracellular kinase that associates with the receptors for various cytokines. Upon cytokine binding, TYK2, along with another JAK family member (e.g., JAK2), becomes activated and phosphorylates the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of inflammatory genes. **ABBV-712**, by selectively inhibiting TYK2, disrupts this signaling cascade.





Click to download full resolution via product page

Caption: Simplified TYK2 signaling pathway and the inhibitory action of ABBV-712.





# **Quantitative Preclinical Data**

The following tables summarize the key preclinical data for ABBV-712.

**Table 1: In Vitro Potency and Selectivity** 

| Parameter                 | Value    | Species/System | Reference |
|---------------------------|----------|----------------|-----------|
| TYK2 EC50                 | 0.195 μΜ | In vitro assay | [5]       |
| TYK2 JH2 EC50             | 0.01 μΜ  | In vitro assay | [2]       |
| TYK2 Cells EC50           | 0.19 μΜ  | Cellular assay | [2]       |
| Human Whole Blood<br>EC50 | 0.17 μΜ  | Ex vivo assay  | [2]       |
| JAK1, JAK2, JAK3<br>EC50  | > 25 μM  | Cell cultures  | [5]       |

**Table 2: Physicochemical and Metabolic Properties** 

| Parameter                   | Value                 | Condition     | Reference |
|-----------------------------|-----------------------|---------------|-----------|
| Thermodynamic<br>Solubility | 708 μΜ                | pH 7.4 buffer | [5]       |
| CYP3A4 Metabolism           | Very low fraction     | In vitro      | [5]       |
| CYP3A4 Induction            | Max 1.5-fold increase | In vitro      | [5]       |

## **Table 3: Pharmacokinetics in Animal Models**



| Species | Dose    | Route | Bioavail<br>ability | t½ (h) | Unboun<br>d<br>Clearan<br>ce<br>(L/h/kg) | Vss<br>(L/kg) | Referen<br>ce |
|---------|---------|-------|---------------------|--------|------------------------------------------|---------------|---------------|
| Rat     | 1 mg/kg | IV    | -                   | 0.6    | 4.1                                      | 1.9           | [5]           |
| Rat     | 1 mg/kg | РО    | 19%                 | -      | -                                        | -             | [5]           |
| Dog     | 1 mg/kg | IV/PO | 88%                 | 4.5    | 0.46                                     | -             | [5]           |
| Monkey  | 1 mg/kg | IV/PO | 17%                 | 1.2    | 2.3                                      | -             | [5]           |

**Table 4: Predicted Human Pharmacokinetics** 

| Parameter       | Predicted Value | Reference |
|-----------------|-----------------|-----------|
| Half-life (t½)  | 2.9 h           | [5]       |
| AUC             | 6.8 μg·h/mL     | [5]       |
| Bioavailability | 59%             | [5]       |
| Initial Dose    | 350 mg          | [5]       |

Table 5: In Vivo Efficacy in Mouse Models

| Model                        | Dosing<br>Regimen          | Endpoint                   | Result                                           | Reference |
|------------------------------|----------------------------|----------------------------|--------------------------------------------------|-----------|
| IL-12/IL-18<br>Induced IFN-y | 30, 100, 300,<br>600 mg/kg | Reduction in serum IFN-y   | 77%, 84%, 95%,<br>99% reduction,<br>respectively | [5]       |
| Ear Dermatitis               | 100 mg/kg                  | Reduction in ear thickness | 61% reduction at day 11                          | [5]       |

# Experimental Protocols In Vitro TYK2 Inhibition Assay



Detailed protocols for the specific in vitro assays used for **ABBV-712** are proprietary. However, a general methodology for such an assay would involve:

- Enzyme and Substrate Preparation: Recombinant human TYK2 enzyme and a suitable peptide substrate are prepared in an assay buffer.
- Compound Dilution: ABBV-712 is serially diluted to a range of concentrations.
- Reaction Initiation: The enzyme, substrate, and ABBV-712 are incubated together in the presence of ATP to initiate the phosphorylation reaction.
- Detection: The level of substrate phosphorylation is quantified, typically using a luminescence-based or fluorescence-based detection method.
- Data Analysis: The half-maximal effective concentration (EC50) is calculated by fitting the dose-response curve.

## IL-12/IL-18-Induced IFN-y Mouse Model

This in vivo model assesses the ability of a compound to inhibit cytokine production. The general procedure is as follows:

- Animal Acclimation: Mice are acclimated to the laboratory conditions.
- Compound Administration: ABBV-712 is administered orally at various doses.
- Cytokine Challenge: A combination of recombinant IL-12 and IL-18 is injected to induce a robust IFN-y response.
- Sample Collection: Blood samples are collected at a specified time point after the cytokine challenge.
- IFN-y Quantification: Serum levels of IFN-y are measured using an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: The percentage reduction in IFN-y levels in the treated groups is calculated relative to the vehicle-treated control group.





Click to download full resolution via product page

**Caption:** Workflow for the IL-12/IL-18-induced IFN-y mouse model.

## **Toxicology Study in Rats**

A study was conducted to investigate observed myocardial toxicity in rats.[1]

- Animal Model: Telemetry-instrumented rats were used to monitor hemodynamic parameters.
- Dosing: ABBV-712 was administered with or without the beta-blocker atenolol.



#### Assessments:

- In vivo: Hemodynamic parameters (mean arterial pressure, heart rate) and cardiac pathology were evaluated.
- In vitro: Cytotoxicity was assessed in human-induced pluripotent stem cell-derived cardiomyocytes, and vascular relaxation was measured in isolated rat aorta.
- Off-target screening: Binding and inhibition assays were performed against a panel of other kinases and receptors.
- TYK2 knockout mice: Hemodynamics were compared between TYK2 knockout and wildtype mice administered ABBV-712.

## **Early Clinical Development Status**

**ABBV-712** was reported to have entered early clinical development, with psoriasis being an active indication.[1] The global highest R&D status is listed as Phase 1.[1] However, no specific clinical trial identifiers, study designs, or results have been made publicly available. Recent updates on AbbVie's pipeline do not explicitly mention **ABBV-712**, and it has been noted that no recent progress has been reported on its clinical development.[5]

## **Summary and Conclusion**

ABBV-712 is a selective TYK2 inhibitor with a well-characterized preclinical profile demonstrating potent and selective in vitro activity, favorable predicted human pharmacokinetics, and in vivo efficacy in models of inflammation. A significant preclinical finding was the observation of off-target myocardial toxicity in rats, which was mechanistically investigated. While the compound entered early-stage clinical trials for psoriasis, the lack of publicly available data on its clinical progress suggests that its development may not have advanced further. This guide provides a comprehensive summary of the available preclinical data to inform the scientific and drug development community.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. ABBV-712 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor ABBV-712 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharmadive.com [biopharmadive.com]
- 5. Abbvie reports preclinical profile of kinase inhibitor ABBV-712 | BioWorld [bioworld.com]
- To cite this document: BenchChem. [Early Clinical Development of ABBV-712: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378813#early-clinical-development-of-abbv-712]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com